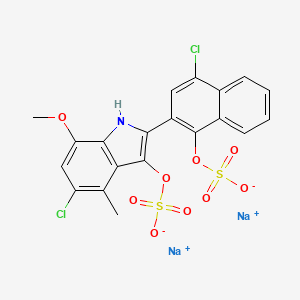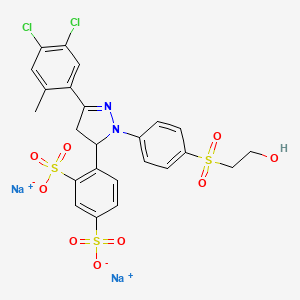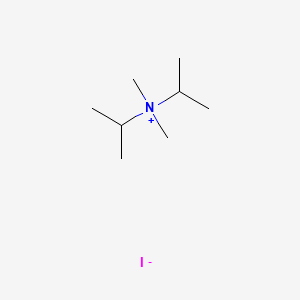
2-((5-(Methoxycarbonyl)-3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole core linked to a quinolinium moiety, with additional functional groups that enhance its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinolinium with a benzothiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinolinium moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and quinolinium moieties can intercalate with DNA or bind to proteins, leading to alterations in cellular processes. The sulfonate group enhances its solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-ethylquinolinium
- 2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-phenylquinolinium
Uniqueness
Compared to similar compounds, 2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium exhibits unique properties due to the presence of the sulfonate group, which enhances its solubility and reactivity. Its specific structural configuration also allows for distinct interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
84434-35-5 |
|---|---|
Molecular Formula |
C24H24N2O5S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[(2Z)-5-methoxycarbonyl-2-[(1-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C24H24N2O5S2/c1-25-19(11-9-17-7-3-4-8-20(17)25)16-23-26(13-5-6-14-33(28,29)30)21-15-18(24(27)31-2)10-12-22(21)32-23/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 |
InChI Key |
OGVGWGGXMWGPSC-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=C(S3)C=CC(=C4)C(=O)OC)CCCCS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=C(S3)C=CC(=C4)C(=O)OC)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


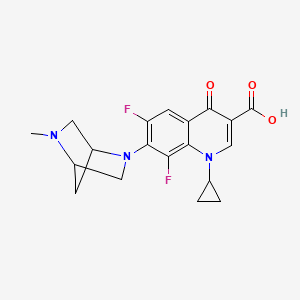

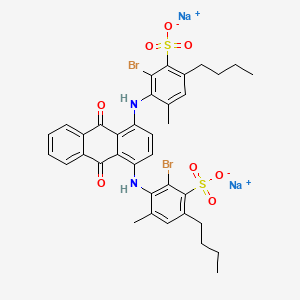

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)



